Cas no 626-05-1 (2,6-Dibromopyridine)

2,6-Dibromopyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dibromopyridine
- 2,5-Dibromopyridine
- 2.6-Dibromopyridine
- 1,5-dibromopyridine
- 1,6-dibromopyridine
- 2,6-dibromolutidene
- 2,6-dibromo-pyridin
- 2,6-dibromo-pyridine
- 2,6-DibroMopyridine 25GR
- Pyridine,2,6-dibromo
- PYRIDINE, 2,6-DIBROMO-
- 2,6-dibromo pyridine
- FEYDZHNIIMENOB-UHFFFAOYSA-N
- NSC613
- 2,6dibromopyridine
- 2,6-dibrompyridine
- 2,6 dibromopyridine
- PubChem3204
- 2, 6-Dibromopyridine
- KSC353O0L
- ARONIS25134
- STR02550
- BCP22162
- SBB059469
- RM0220
- RW201
- A937236
- EINECS 210-926-9
- GEO-00971
- D9SBA5R353
- FT-0610561
- AB00637
- MFCD00006223
- FG-0512
- W-203332
- 2,6-Dibromopyridine, 98%
- DTXSID30211642
- NSC-613
- BRN 0108922
- 626-05-1
- AC-15880
- EN300-18091
- 2,6-Dibromopyridine,
- A8655
- AKOS000119683
- D1555
- NS00035094
- Q209274
- doi:10.14272/FEYDZHNIIMENOB-UHFFFAOYSA-N.2
- NSC 613
- HY-59162
- SCHEMBL3973
- UNII-D9SBA5R353
- 5-20-05-00435 (Beilstein Handbook Reference)
- AM81197
- CS-W008833
- BP-12334
- F8881-3979
- 2,6-Dibromopyridine,97%
- DB-031350
- STL284674
- DTXCID60134133
-
- MDL: MFCD00006223
- Inchi: 1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H
- InChI Key: FEYDZHNIIMENOB-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C([H])=C(N=1)Br
- BRN: 0108922
Computed Properties
- Exact Mass: 236.86117g/mol
- Surface Charge: 0
- XLogP3: 2.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 234.86322g/mol
- Monoisotopic Mass: 234.86322g/mol
- Topological Polar Surface Area: 12.9Ų
- Heavy Atom Count: 8
- Complexity: 68.8
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Slightly white powder.
- Density: 2.0383 (rough estimate)
- Melting Point: 117.0 to 120.0 deg-C
- Boiling Point: 249°C(lit.)
- Flash Point: Fahrenheit: >212 ° f
Celsius: >100 ° c - Refractive Index: 1.5800 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 12.89000
- LogP: 2.60660
- Sensitiveness: Sensitive to light
- Solubility: Insoluble in water.
2,6-Dibromopyridine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 20/21-25-36/38-52/53
- Safety Instruction: S26-S37/39-S45-S36/37/39
- RTECS:US7883000
-
Hazardous Material Identification:
- HazardClass:6.1
- Safety Term:6.1
- Risk Phrases:R20/21; R25; R36/37/38
- Hazard Level:6.1
- Storage Condition:2-8°C
- PackingGroup:II
- Packing Group:II
- Packing Group:II
2,6-Dibromopyridine Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dibromopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FG-0512-10MG |
2,6-Dibromopyridine |
626-05-1 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | FG-0512-1000G |
2,6-Dibromopyridine |
626-05-1 | >97% | 1000g |
£220.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038204-1kg |
2,6-Dibromopyridine |
626-05-1 | 98% | 1kg |
¥1287.00 | 2024-05-06 | |
Chemenu | CM108336-1000g |
2,6-dibromopyridine |
626-05-1 | 98% | 1000g |
$147 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038204-100g |
2,6-Dibromopyridine |
626-05-1 | 98% | 100g |
¥125.00 | 2024-05-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A10_939286-100g |
1,3,5-Tris(4-carboxyphenyl)benzene, 98% |
626-05-1 | 98% | 100g |
¥187.0 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCID1555-250g |
2-Oxoglutaric Acid |
626-05-1 | >98.0%GC | 250g |
¥1005.0 | 2023-09-15 | |
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H86778-500g |
626-05-1 | 98% | 500g |
¥527.0 | 2023-09-21 | ||
Oakwood | 024557-5g |
2,6-Dibromopyridine |
626-05-1 | 98% | 5g |
$13.00 | 2023-09-17 | |
Matrix Scientific | 011277-5g |
2,6-Dibromopyridine, 98% |
626-05-1 | 98% | 5g |
$10.00 | 2023-09-11 |
2,6-Dibromopyridine Suppliers
2,6-Dibromopyridine Related Literature
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Wided Hagui,Néji Besbes,Ezzeddine Srasra,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 17110
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Lin Guo,Meng Wang,Xiaofei Zeng,Dapeng Cao Mater. Chem. Front. 2017 1 2643
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3. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligandsD. Prajapati,C. Schulzke,M. K. Kindermann,A. R. Kapdi RSC Adv. 2015 5 53073
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4. Novel diphenylphosphine derivatives of 2,2′-bithiophene, 2,2′:5′,2″-terthiophene, 2-(2′-thienyl)pyridine and 2,6-di-2′-thienylpyridine. Crystal structures of 5,5′-bis(diphenylphosphino)-2,2′-bithiophene, diphenyl{5-[6′-(diphenylphosphino)-2′-pyridyl]-2-thienyl}phosphine and 2,6-bis[5′-(diphenylphosphino)-2′-thienyl]pyridineJohn S. Field,Raymond J. Haines,Elena I. Lakoba,M. Hal Sosabowski J. Chem. Soc. Perkin Trans. 1 2001 3352
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5. Ligands containing alternating 2,6-linked pyridine and 2,5-linked thiophene units?1Otto Meth-Cohn,Hui Jiang J. Chem. Soc. Perkin Trans. 1 1998 3737
Additional information on 2,6-Dibromopyridine
Introduction to 2,6-Dibromopyridine (CAS No: 626-05-1)
2,6-Dibromopyridine, with the chemical formula C₅H₃Br₂N, is a significant heterocyclic compound widely utilized in the pharmaceutical and chemical industries. This compound, identified by its CAS number 626-05-1, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The presence of two bromine atoms at the 2- and 6-positions of the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
The chemical structure of 2,6-Dibromopyridine consists of a six-membered aromatic ring containing nitrogen, with bromine substituents at the 2- and 6-positions. This arrangement imparts unique electronic and steric properties, facilitating its use in diverse chemical transformations. The compound is typically obtained through bromination of pyridine or its derivatives, a process that requires careful control to ensure high yield and purity.
In recent years, 2,6-Dibromopyridine has been extensively studied for its role in pharmaceutical development. Its brominated pyridine core is a common motif in many drug candidates, particularly those targeting central nervous system disorders and infectious diseases. The bromine atoms serve as handles for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
One of the most notable applications of 2,6-Dibromopyridine is in the synthesis of antiviral and antibacterial agents. Researchers have leveraged its reactivity to develop novel compounds that exhibit potent activity against resistant strains of pathogens. For instance, studies have shown that derivatives of 2,6-Dibromopyridine can inhibit viral proteases and polymerases, making them promising candidates for treating emerging infectious diseases.
The compound's utility extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, it serves as a precursor for herbicides and fungicides, helping to protect crops from pests and diseases. Additionally, its structural features make it suitable for developing advanced materials, such as liquid crystals and organic semiconductors.
The synthesis of 2,6-Dibromopyridine involves a series of well-established organic reactions. A common method includes the electrophilic aromatic substitution of pyridine with bromine in the presence of a Lewis acid catalyst. This approach allows for selective bromination at the 2- and 6-positions due to the directing effects of the nitrogen atom. However, achieving high regioselectivity requires optimizing reaction conditions to minimize side products.
In recent research, advancements in green chemistry have led to more sustainable methods for producing 2,6-Dibromopyridine. For example, catalytic bromination using environmentally friendly solvents and minimal waste generation has been explored. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high product quality.
The pharmacological potential of 2,6-Dibromopyridine has been further explored through computational modeling and high-throughput screening. These techniques have enabled researchers to identify new derivatives with enhanced biological activity. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and bring new therapeutic agents to market more efficiently.
The compound's role in drug development has also been highlighted in clinical trials targeting neurological disorders. Preliminary studies suggest that certain derivatives of 2,6-Dibromopyridine may modulate neurotransmitter activity without significant side effects. This finding opens up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2,6-Dibromopyridine (CAS No: 626-05-1) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules. As research continues to uncover new uses for this compound, its importance in advancing science and technology is likely to grow even further.
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